Oxan-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone
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Description
The compound is part of a novel series of beta-amino amides incorporating fused heterocycles, i.e., triazolopiperazines . It has been evaluated as an inhibitor of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of this compound involves the use of suitable enzymes or its variants that reduce a ketone to form an alcohol . The process involves maintaining under suitable conditions . More detailed synthesis methods can be found in the literature .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . These structures are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reduction of a ketone to form an alcohol . More detailed information on the chemical reactions can be found in the literature .Mechanism of Action
Future Directions
The compound has been evaluated for the treatment of type 2 diabetes . Future research may focus on further exploring its therapeutic potential and optimizing its synthesis process. The compound’s versatile biological activities suggest it may have potential applications in other therapeutic areas as well .
Properties
IUPAC Name |
oxan-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6O2/c18-17(19,20)16-22-21-13-2-3-14(23-26(13)16)24-6-1-7-25(9-8-24)15(27)12-4-10-28-11-5-12/h2-3,12H,1,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBFRMYZLJIGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CCOCC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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